molecular formula C7H13NO B13324647 Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol

Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol

Katalognummer: B13324647
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: RVUBHWGJRCJPSK-RRKCRQDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol is a chemical compound that belongs to the class of cyclopentapyrrol derivatives This compound is characterized by its unique octahydrocyclopenta[b]pyrrol structure, which includes a hydroxyl group at the 6th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol typically involves multiple steps of organic synthesis. The process often starts with the preparation of the cyclopentapyrrol core, followed by the introduction of the hydroxyl group at the 6th position. Specific reagents and catalysts are used to facilitate these reactions, and the conditions must be carefully controlled to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the cyclopentapyrrol ring.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural features that may confer specific biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism by which Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate various biochemical pathways. The hydroxyl group and the unique cyclopentapyrrol structure are thought to play key roles in its activity.

Vergleich Mit ähnlichen Verbindungen

Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol can be compared with other similar compounds, such as:

    Tiotropium Bromide: A compound with a similar cyclopentapyrrol structure but with different functional groups, used as a bronchodilator.

    Scopoline: Another cyclopentapyrrol derivative with distinct biological activities.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxyl group, which confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

(3aS,6R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol

InChI

InChI=1S/C7H13NO/c9-6-2-1-5-3-4-8-7(5)6/h5-9H,1-4H2/t5-,6+,7+/m0/s1

InChI-Schlüssel

RVUBHWGJRCJPSK-RRKCRQDMSA-N

Isomerische SMILES

C1C[C@H]([C@H]2[C@@H]1CCN2)O

Kanonische SMILES

C1CC(C2C1CCN2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.